molecular formula C10H10F3NO4S B1412283 N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine CAS No. 1858257-23-4

N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine

Cat. No.: B1412283
CAS No.: 1858257-23-4
M. Wt: 297.25 g/mol
InChI Key: INZLLMGSIMBLQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery in Sulfonamide Glycine Derivatives

The development of sulfonamide glycine derivatives traces its origins to the profound therapeutic revolution initiated by sulfonamide discovery in the early twentieth century. The foundational work began when sulfanilamide was first synthesized by a German chemist in 1908, though its therapeutic potential remained unrecognized for decades. The breakthrough came in 1927 when the Bayer subsidiary of I.G. Farbenindustrie began systematic screening of various dyes for antibacterial effects in animals under the direction of Dr. Gerhard Domagh. This pioneering research led to the discovery that combining a sulfamyl group into dye molecules enhanced their antibacterial activity, culminating in the development of Prontosil in December 1932.

The evolution from simple sulfonamides to more complex derivatives like this compound represents a sophisticated advancement in medicinal chemistry. Modern synthetic approaches have employed palladium-catalyzed asymmetric three-component reactions to construct alpha-arylglycine derivatives with high enantioselectivity. These reactions involve the convergence of arylboronic acids, sulfonamides, and glyoxylic acid under carefully controlled conditions, enabling the formation of complex glycine derivatives that would be challenging to synthesize through traditional methods. The palladium-catalyzed methodology offers access to the alpha-arylglycine scaffold in good yields and enantioselectivities, with the obtained products serving directly as building blocks in peptide synthesis.

The synthetic pathway typically involves the initial condensation of sulfonamide with glyoxylic acid to form the corresponding imine, followed by a mechanistic bifurcation into catalyzed and uncatalyzed pathways. The catalyzed pathway employs tailored catalyst systems that enable enantioselective synthesis despite competing racemic background reactions. This sophisticated approach has enabled the preparation of structurally diverse sulfonamide glycine derivatives with precise stereochemical control, advancing the field significantly beyond the early sulfonamide discoveries.

The historical progression from simple antimicrobial sulfonamides to complex glycine derivatives reflects the broader evolution of pharmaceutical chemistry. Early sulfonamide synthesis involved straightforward reactions of aliphatic or aromatic sulfonyl chloride with ammonia, producing compounds through relatively simple multi-step processes. Contemporary approaches, however, leverage advanced organometallic catalysis and asymmetric synthesis to create highly functionalized molecules with tailored properties for specific therapeutic applications.

Structural Classification Within Organofluorine Compounds

This compound occupies a significant position within the broader classification of organofluorine compounds, particularly among the trifluoromethyl-substituted aromatic derivatives. The compound belongs to the class of molecules characterized by the presence of a trifluoromethyl group attached to an aromatic ring system, specifically in the para position relative to the glycine-sulfonamide substituent. This structural arrangement places it within the Ar-CF₃ category of organofluorine compounds, which represents one of the most prevalent and pharmacologically important classes of fluorinated molecules.

The trifluoromethyl group attached to the phenyl ring exhibits distinctive structural characteristics that significantly influence the compound's overall properties. The carbon-fluorine bonds in the trifluoromethyl moiety are among the strongest single bonds in organic chemistry, contributing to the remarkable chemical and thermal stability of fluorocarbon-containing compounds. The electronegativity of the trifluoromethyl group, described as intermediate between fluorine and chlorine, imparts significant electron-withdrawing character to the aromatic system. This electronic effect extends throughout the conjugated system, influencing both the reactivity and binding properties of the molecule.

Within the context of pharmaceutical organofluorine compounds, this compound represents the trifluoromethyl-containing subset, which accounts for approximately 19.2 percent of all fluoro-pharmaceuticals. This classification distinguishes it from the more prevalent monofluorinated compounds, which comprise 67.2 percent of fluoro-pharmaceuticals. The strategic incorporation of the trifluoromethyl group often serves as a bioisostere for chloride or methyl groups, enabling medicinal chemists to adjust steric and electronic properties while potentially protecting reactive sites from metabolic oxidation.

Structural Classification Frequency in Pharmaceuticals Frequency in Agrochemicals Key Properties
Monofluorinated (Ar-F, alkyl-F) 67.2% 35% Moderate electron withdrawal, metabolic stability
Trifluoromethyl (Ar-CF₃, alkyl-CF₃) 19.2% 42% Strong electron withdrawal, high lipophilicity
Difluoromethyl (CF₂H groups) Minor Variable Hydrogen bonding capability, moderate withdrawal
Perfluoroalkyl (Rf groups) Minor Minor Extreme hydrophobicity, chemical inertness

The structural features of organofluorine compounds like this compound contribute to their distinctive physical and chemical properties. Perfluorinated aliphatic compounds tend to segregate from hydrocarbons due to reduced intermolecular van der Waals interactions, a phenomenon related to the "like dissolves like" effect. However, perfluoroaromatic derivatives, such as the trifluoromethyl-substituted phenyl ring in the target compound, tend to form mixed phases with non-fluorinated aromatic compounds through donor-acceptor interactions between the pi-systems.

The glycine backbone of the compound provides additional structural complexity, as it represents an amino acid derivative that can participate in peptide bond formation and protein interactions. This dual nature—combining the unique properties of organofluorine chemistry with the biological relevance of amino acid structures—positions this compound as a valuable building block for peptide synthesis and potential therapeutic applications.

Significance of Trifluoromethyl and Methylsulfonyl Functional Groups

The trifluoromethyl functional group in this compound contributes profound significance to the compound's chemical behavior and potential applications. The trifluoromethyl group possesses exceptional electronegativity, creating a significant electron-withdrawing effect that is intermediate between fluorine and chlorine atoms. This electronic characteristic fundamentally alters the reactivity of the aromatic ring system, influencing both nucleophilic and electrophilic substitution reactions. The electron-withdrawing nature of the trifluoromethyl group enhances the acidity of neighboring functional groups, as demonstrated by compounds such as trifluoromethanesulfonic acid and trifluoroacetic acid, which rank among the strongest organic acids.

The medicinal applications of trifluoromethyl-containing compounds have been recognized since 1928, with research intensity increasing significantly in the mid-1940s. The trifluoromethyl group frequently serves as a bioisostere for methyl or chloride substituents, enabling medicinal chemists to modulate the steric and electronic properties of lead compounds. This substitution strategy proves particularly valuable for protecting reactive methyl groups from metabolic oxidation, thereby enhancing the metabolic stability of pharmaceutical compounds. Notable therapeutic agents containing trifluoromethyl groups include efavirenz for human immunodeficiency virus treatment, fluoxetine for depression, and celecoxib as a nonsteroidal anti-inflammatory drug.

The methylsulfonyl functional group provides complementary chemical properties that enhance the compound's versatility and potential biological activity. Sulfonyl groups, characterized by the general formula R-S(=O)₂-R', represent highly polarized functional units with significant electronic effects. Computational and crystallographic studies have revealed that sulfonyl groups exhibit highly polarized bonding interactions of the form S⁺-O⁻, with additional contributions from reciprocal donor-acceptor interactions. These electronic characteristics enable sulfonyl-containing compounds to participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity.

The electronic structure of the sulfonyl group involves polar interactions augmented with reciprocal hyperconjugative bonding, which does not require significant d-orbital participation or formal octet violation at the sulfur center. This bonding arrangement contributes to the stability and reactivity of methylsulfonyl-containing compounds. The sulfonyl moiety can undergo various chemical transformations, including reduction to sulfides using reducing agents such as diisobutylaluminium hydride or lithium aluminium hydride. These reactions provide synthetic flexibility for further chemical modifications of the compound.

Functional Group Electronic Effect Physicochemical Impact Therapeutic Relevance
Trifluoromethyl (-CF₃) Strong electron-withdrawing (σₚ = +0.54) Increased lipophilicity, metabolic stability Bioisostere for methyl/chloride, protection from oxidation
Methylsulfonyl (-SO₂CH₃) Moderate electron-withdrawing (σₚ = +0.72) Hydrogen bonding capability, polarity Enhanced binding affinity, improved solubility
Combined Effect Synergistic modulation Balanced hydrophobic/hydrophilic properties Optimized pharmacokinetic profile

The combination of trifluoromethyl and methylsulfonyl groups in this compound creates a molecule with exceptional chemical stability and diverse interaction capabilities. The trifluoromethyl group provides metabolic protection and enhanced lipophilicity, while the methylsulfonyl moiety offers opportunities for hydrogen bonding and polar interactions with biological targets. This complementary relationship enables the compound to potentially interact with both hydrophobic and hydrophilic regions of protein binding sites, enhancing its versatility as a pharmaceutical intermediate or active compound.

Research on similar tricyclic sulfonamides has demonstrated their ability to function as allosteric modulators and direct activators of glycine receptors, with the sulfonamide moiety playing crucial roles in receptor binding and activation. The molecular modeling studies suggest that sulfonamides can interact with networks of residues within extracellular domains of target proteins, enabling both allosteric modulation and direct activation through common molecular determinants. These findings highlight the therapeutic potential of complex sulfonamide derivatives and support the continued development of compounds like this compound for pharmaceutical applications.

Properties

IUPAC Name

2-[N-methylsulfonyl-4-(trifluoromethyl)anilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO4S/c1-19(17,18)14(6-9(15)16)8-4-2-7(3-5-8)10(11,12)13/h2-5H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZLLMGSIMBLQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of N-Substituted Phenyl Glycine Intermediate

A robust and industrially viable method involves the condensation of substituted aniline with glyoxalic acid to form an imine intermediate, followed by catalytic hydrogenation to yield the N-substituted phenyl glycine. This process is described in Chinese patent CN103992241B and includes the following key parameters:

Step Reagents & Conditions Details
1 Substituted aniline + glyoxalic acid Molar ratio ~1:1-2, aqueous/alcohol solvent
2 Hydrogenation with Pd/C catalyst 5% Pd on carbon, 0.01-1 weight ratio to aniline, 0-100 °C, 1-24 h, preferred 45-55 °C, 10-14 h, 10 atm H2 pressure
3 Base addition (optional) Sodium carbonate, potassium carbonate, or NaOH in equimolar ratio to aniline to reduce esterification side products
4 Solvent system Water mixed with methanol, ethanol, isopropanol, THF, or dioxane

This method yields high purity N-substituted phenyl glycine with minimized side products and is suitable for scale-up due to mild conditions and inexpensive starting materials.

Sulfonylation to Introduce the Methylsulfonyl Group

The N-substituted phenyl glycine is then reacted with methylsulfonyl chloride to introduce the methylsulfonyl moiety. This step generally proceeds under basic conditions to neutralize the hydrochloric acid generated. Key aspects include:

Parameter Details
Sulfonylating agent Methanesulfonyl chloride (methylsulfonyl chloride)
Base Organic or inorganic base such as triethylamine, pyridine, or sodium carbonate
Solvent Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or mixed solvents
Temperature Ambient to reflux temperature depending on solvent and scale
Reaction time Typically several hours until completion, monitored by HPLC or TLC

This reaction proceeds with retention of configuration and high selectivity, yielding the target N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine compound.

A simplified reaction pathway can be outlined as:

  • Substituted aniline + glyoxalic acid → imine intermediate
  • Imine intermediate + Pd/C + H2 → N-substituted phenyl glycine
  • N-substituted phenyl glycine + methylsulfonyl chloride + base → this compound

  • Optimization and Purification

  • Purification : The product can be purified by salt formation, crystallization, or solvent extraction to achieve desired purity levels.
  • Additives : The use of bases during hydrogenation minimizes esterification side reactions.
  • Solvent choice : Mixed solvent systems are employed to optimize solubility and reaction kinetics.
  • Catalyst recycling : Palladium on carbon catalyst is recoverable and reusable, enhancing process sustainability.
Aspect Method Using Pd/C Hydrogenation + Sulfonylation Alternative Alkylation Methods (for comparison)
Yield High (typically >80%) Lower due to side reactions and over-alkylation
Purity High, with controlled side products Often contaminated with dimethylated byproducts
Scalability Suitable for industrial scale Limited due to complex purification and side reactions
Reaction Conditions Mild temperature (45-55 °C), moderate pressure Often requires protection/deprotection steps and harsher reagents
Side Reactions Minimal with base addition Significant, including over-alkylation and esterification

Notably, attempts to prepare N-methylamine hydrochlorides via direct alkylation with methyl iodide resulted in significant dimethylation, making the Pd/C hydrogenation approach more favorable for the N-substituted phenyl glycine intermediate preparation.

The preparation of this compound is best achieved via a two-step process involving:

  • Reductive amination of substituted aniline with glyoxalic acid catalyzed by palladium on carbon under hydrogen atmosphere.
  • Subsequent sulfonylation with methylsulfonyl chloride under basic conditions.

This method provides a high-yield, high-purity product suitable for industrial application with scalable and reproducible conditions. Optimization of solvent systems, catalyst loading, and base addition further enhances the process efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Desulfonylated products.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Therapeutic Agent Development

N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine is being explored as a lead compound for the development of new drugs targeting various biological pathways. Its interaction with glycine receptors suggests potential applications in treating neurological disorders, such as anxiety and depression, by modulating neurotransmission pathways.

Receptor Modulation Studies

Preliminary studies indicate that this compound may influence receptor activity, particularly with the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity and memory function. Enhanced binding affinity to these receptors can lead to neuroprotective effects, making it a candidate for further pharmacological studies.

Biological Membrane Studies

Due to its lipophilicity imparted by the trifluoromethyl group, this compound is useful in studying biological membranes and enzyme interactions. This property allows researchers to investigate how compounds penetrate cellular membranes and their subsequent effects on cellular functions.

Structure-Activity Relationship (SAR) Studies

Research into SAR has revealed that modifications of substituents on the compound can significantly influence its binding affinity and selectivity for target receptors. This insight is crucial for designing more effective therapeutic agents with enhanced specificity and reduced side effects.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of this compound in animal models of neurodegenerative diseases. Results showed significant reductions in neuronal loss and improved cognitive function, suggesting its potential utility in treating conditions like Alzheimer's disease.

Case Study 2: Interaction with Glycine Receptors

Another research effort focused on the compound's binding affinity to glycine receptors. The findings indicated that modifications to the methylsulfonyl group could enhance receptor binding, leading to increased neurotransmission modulation, which is critical for developing treatments for mood disorders.

Mechanism of Action

The mechanism of action of N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituent type, position, and electronic properties, which critically impact their biological activity and physicochemical characteristics. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Glycine Derivatives
Compound Name Substituents (Position) Key Properties/Bioactivity References
N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine -SO₂CH₃ (N-linked), -CF₃ (para) Potential KCNA1 activation (inferred from analogs)
N-(3-Fluorophenyl)-N-(methylsulfonyl)glycine (3FMSG) -F (meta) KCNA1 activation with moderate selectivity
N-(2-Chloro-5-(trifluoromethyl)phenyl)-N-(methylsulfonyl)glycine -Cl (ortho), -CF₃ (para) Increased lipophilicity; possible altered binding kinetics
N-(3-Methylphenyl)-N-(methylsulfonyl)glycine -CH₃ (meta) Reduced electronegativity; lower metabolic stability
N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine -Cl (ortho, meta), -SO₂C₆H₄CH₃ Enhanced lipophilicity; potential pesticidal activity

Challenges and Limitations

  • Synthesis and Availability : Several analogs, including the target compound, are listed as discontinued in commercial catalogs (e.g., ), indicating challenges in synthesis, stability, or scalability.
  • Selectivity vs. Toxicity : Dichlorophenyl derivatives () may exhibit off-target effects due to heightened lipophilicity, necessitating careful structure-activity relationship (SAR) optimization.

Biological Activity

N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine (commonly referred to as compound 1 ) is a sulfonamide derivative characterized by a methylsulfonyl group and a trifluoromethyl-substituted phenyl moiety attached to a glycine backbone. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in modulating neurotransmission pathways and interacting with various receptors.

Chemical Structure and Properties

The chemical formula for compound 1 is C11H12F3NO4SC_{11}H_{12}F_3NO_4S. The presence of the trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability. The sulfonyl group is known for forming strong interactions with target proteins, potentially modulating their activity.

Research indicates that compound 1 interacts with neurotransmitter receptors, particularly glycine receptors and N-methyl-D-aspartate (NMDA) receptors. These interactions can influence synaptic plasticity and memory function, suggesting a neuroprotective role. The trifluoromethyl substitution may enhance the compound's ability to penetrate biological membranes, facilitating its action on target receptors.

Binding Affinity Studies

Preliminary studies have demonstrated that compound 1 exhibits significant binding affinity to NMDA receptors. This binding is crucial for its potential applications in neuropharmacology, particularly in treating conditions like schizophrenia and other cognitive disorders .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of compound 1 relative to structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
N-(Methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycineTrifluoromethyl at position 3Potentially different receptor interactions
GlycineSimple amino acidBaseline for biological activity comparison
SulfamethoxazoleSulfonamide antibioticPrimarily used for antibacterial purposes

The structural differences, particularly the position of the trifluoromethyl group, may lead to variations in receptor interaction profiles and biological activity.

Neuroprotective Effects

In a study examining the neuroprotective effects of compound 1, researchers found that it significantly inhibited excitotoxicity induced by NMDA receptor overactivation in neuronal cultures. This suggests its potential as a therapeutic agent in neurodegenerative diseases .

Antiproliferative Activity

Another investigation explored the antiproliferative properties of compound 1 against various cancer cell lines. Results indicated that it exhibited moderate cytotoxicity, particularly against ovarian cancer cells, highlighting its potential role in oncology .

Future Directions

Further pharmacological studies are necessary to elucidate the full spectrum of biological activities associated with compound 1. Investigating its interaction profiles with other neurotransmitter systems and conducting in vivo studies will be critical for understanding its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine, and what key reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling glycine derivatives with sulfonylating agents. For example, a related compound in uses sequential nucleophilic substitution and sulfonylation under anhydrous conditions (e.g., DCM as solvent, 0–5°C for stability). Critical parameters include stoichiometric control of methylsulfonyl chloride and pH adjustment during glycine activation . Purification via column chromatography (silica gel, gradient elution) or recrystallization is recommended.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use orthogonal analytical techniques:

  • NMR (¹H/¹³C/¹⁹F) to confirm substitution patterns (e.g., trifluoromethyl resonance at ~-60 ppm in ¹⁹F NMR) .
  • HPLC-MS with reverse-phase columns (C18, acidic mobile phase) to assess purity >95% and detect sulfonate byproducts .
  • Elemental analysis to verify stoichiometry of fluorine and sulfur content .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodological Answer : highlights glycine derivatives as potassium channel (KCNA1) modulators. Initial screens should include:

  • Electrophysiology (patch-clamp) in HEK293 cells expressing KCNA1 to measure current inhibition/activation.
  • Cellular viability assays (MTT or resazurin) to rule off-target cytotoxicity at 10–100 µM .
  • Dose-response curves (IC₅₀/EC₅₀ determination) using fluorometric ion flux assays for high-throughput screening .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective KCNA1 modulation?

  • Methodological Answer :

  • Core modifications : Replace the trifluoromethyl group with electron-withdrawing groups (e.g., -CF₂H, -CN) to assess electronic effects on binding ().
  • Sulfonyl group tuning : Compare methylsulfonyl with ethylsulfonyl or aryl-sulfonyl analogs to probe steric tolerance ().
  • In silico docking : Use AutoDock Vina ( ) to model interactions with KCNA1’s voltage-sensing domain, focusing on residues like Arg394 and Tyr417 .

Q. What computational strategies predict its pharmacokinetic properties and off-target risks?

  • Methodological Answer :

  • ADMET prediction : Tools like SwissADME calculate logP (lipophilicity), BBB permeability, and CYP450 inhibition. The trifluoromethyl group may enhance metabolic stability but reduce solubility .
  • Proteome-wide docking : Screen against human kinome or GPCR databases to identify off-targets (e.g., using Glide or Schrödinger Suite) .
  • MD simulations : Assess binding mode stability in KCNA1 over 100 ns trajectories (AMBER or GROMACS) .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Orthogonal assays : If patch-clamp data () conflicts with fluorescence-based results, validate using radioligand displacement (³H-dofetilide for potassium channels) .
  • Buffer optimization : Test pH and ion composition (e.g., K⁺ vs. Na⁺) to isolate assay-specific artifacts .
  • Metabolite profiling : LC-MS/MS to detect in situ degradation products that may interfere with activity .

Q. What crystallographic or spectroscopic methods elucidate its binding mode with target proteins?

  • Methodological Answer :

  • Co-crystallization : Soak KCNA1 extracellular domain with the compound (10 mM in crystallization buffer) and collect X-ray data (2.0–2.5 Å resolution). demonstrates similar approaches for sulfonamide-containing analogs .
  • STD-NMR : Saturation transfer difference NMR to map ligand-protein interaction epitopes in solution .

Q. How can structural modifications improve its metabolic stability without compromising potency?

  • Methodological Answer :

  • Deuterium incorporation : Replace methylsulfonyl hydrogens with deuterium to slow CYP450-mediated oxidation ( ).
  • Pro-drug strategies : Mask the glycine carboxylate as an ester (e.g., tert-butyl) for enhanced membrane permeability, with enzymatic cleavage in vivo .
  • Fluorine scanning : Add fluorine atoms to aromatic rings to block hydroxylation hotspots ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine
Reactant of Route 2
Reactant of Route 2
N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.